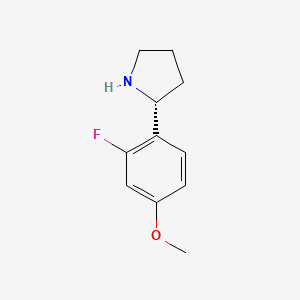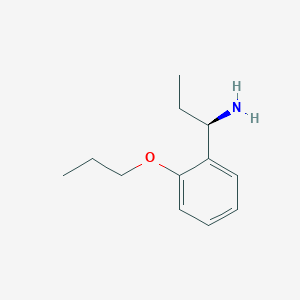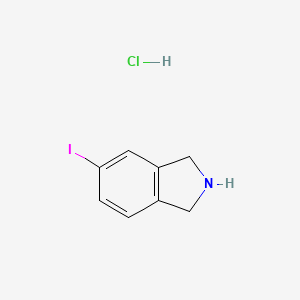![molecular formula C10H9BrN2 B13035813 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is a heterocyclic compound with a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom attached to a tetrahydrocyclopenta ring fused with a pyrrolo[2,3-B]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines . This reaction is typically carried out in refluxing acetonitrile without the need for a catalyst, resulting in high yields and high diastereoselectivity . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and the absence of a catalyst make this method potentially scalable for industrial applications.
化学反応の分析
Types of Reactions: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, as demonstrated in its synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine would yield an aminated derivative.
Cycloaddition Reactions: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, potentially modulating biological pathways.
類似化合物との比較
2-Bromo-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Another brominated heterocyclic compound with a similar structure.
Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives: Synthesized through similar multicomponent reactions.
Uniqueness: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. Its synthesis via multicomponent reactions also highlights its versatility as a building block for more complex molecules.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
10-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H,12,13) |
InChIキー |
SZKGGBBMPABKKL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)NC3=C2C=CC(=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


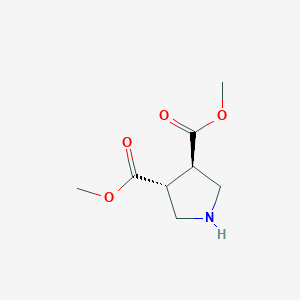
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
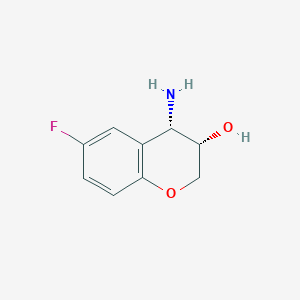
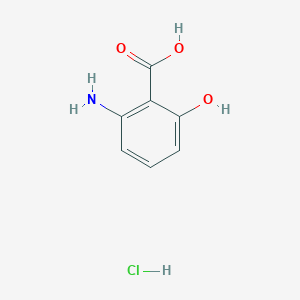

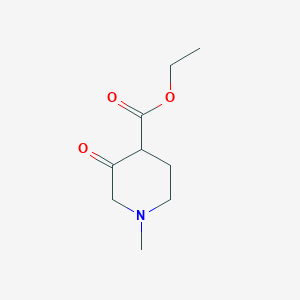
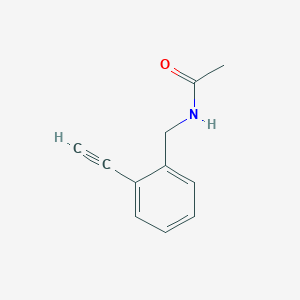
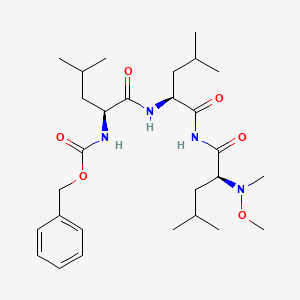
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
